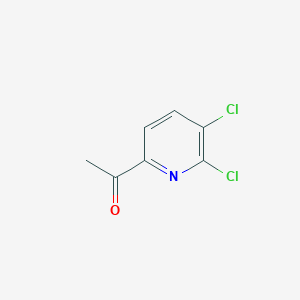
1-(5,6-Dichloropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5,6-Dichloropyridin-2-yl)ethanone is a chemical compound with the molecular formula C7H5Cl2NO and a molecular weight of 190.03 g/mol It is characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an ethanone group at position 2
Métodos De Preparación
One common method involves the reaction of 5,6-dichloropyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1-(5,6-Dichloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-(5,6-Dichloropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 1-(5,6-Dichloropyridin-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The chlorine atoms and ethanone group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site and blocking substrate access. The exact molecular pathways involved depend on the specific biological system being studied .
Comparación Con Compuestos Similares
1-(5,6-Dichloropyridin-2-yl)ethanone can be compared with other similar compounds such as:
1-(3,5-Dichloropyridin-2-yl)ethanone: Similar structure but with chlorine atoms at positions 3 and 5 instead of 5 and 6.
1-(6-Chloropyridin-2-yl)ethanone: Contains only one chlorine atom at position 6.
1-(4,6-Dichloropyridin-3-yl)ethanone: Chlorine atoms at positions 4 and 6.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C7H5Cl2NO |
|---|---|
Peso molecular |
190.02 g/mol |
Nombre IUPAC |
1-(5,6-dichloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-3-2-5(8)7(9)10-6/h2-3H,1H3 |
Clave InChI |
BSXOZJNMAHFVTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Dibromo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13658685.png)


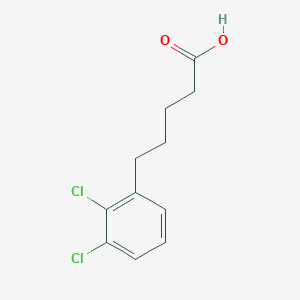


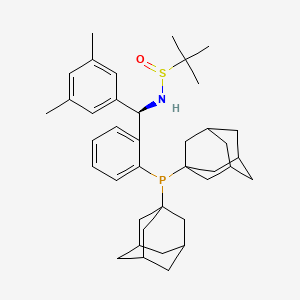
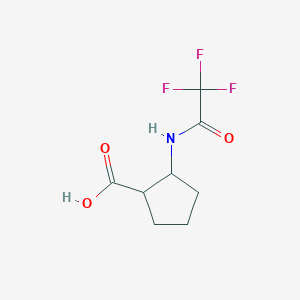
![tert-Butyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13658748.png)
![2-[3-(2-aminoethyl)-6-bromo-1H-indol-1-yl]acetamide](/img/structure/B13658760.png)
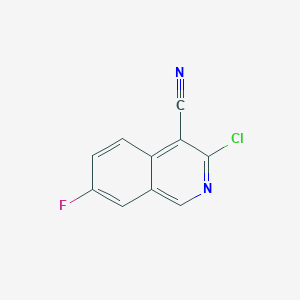
![Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13658769.png)

![Ethyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13658783.png)
